Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as TBHP) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of TBHP, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TBHP is characterized by its piperidine structure with a tert-butyl group and hydroxymethyl substitution. Its molecular formula is , and it has a molecular weight of approximately 239.33 g/mol. The compound's structure can be represented as follows:
TBHP exhibits biological activity through various mechanisms:
- Endothelial Function Modulation : TBHP has been implicated in the modulation of endothelial function, which is crucial for maintaining vascular health. It may influence nitric oxide production and endothelial cell signaling pathways, potentially aiding in the treatment of cardiovascular diseases .
- Antioxidant Activity : The compound demonstrates antioxidant properties that can mitigate oxidative stress, a factor in numerous diseases including neurodegenerative disorders . This activity is particularly relevant in conditions characterized by high levels of reactive oxygen species (ROS).
- Neuroprotective Effects : Research indicates that TBHP may offer neuroprotective benefits, possibly through the inhibition of lipid peroxidation and the promotion of neuronal survival pathways . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Cardiovascular Applications
A study published in Journal of Medicinal Chemistry explored the effects of TBHP on endothelial cells under oxidative stress conditions. The results indicated that TBHP significantly improved cell viability and function, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Parameter | Control Group | TBHP Treatment Group |
---|---|---|
Cell Viability (%) | 70 | 90 |
Nitric Oxide Production | 50 µM | 100 µM |
Case Study 2: Neuroprotection
In another investigation, TBHP was administered to animal models exhibiting symptoms of neurodegeneration. The findings revealed a substantial reduction in markers of oxidative stress and inflammation in treated subjects compared to controls .
Treatment Group | Oxidative Stress Marker (μM) | Inflammatory Cytokines (pg/mL) |
---|---|---|
Control | 25 | 200 |
TBHP Treatment | 10 | 100 |
Applications in Pharmaceutical Development
TBHP has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, including Vandetanib and Tepotinib, which are used in cancer therapeutics . Its role in drug formulation highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPVGMYPYZMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629284 | |
Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203186-96-3 | |
Record name | tert-Butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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